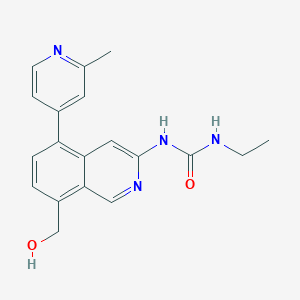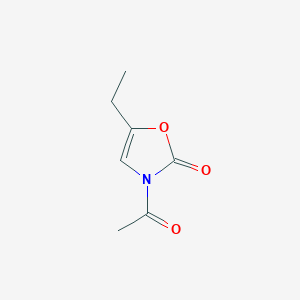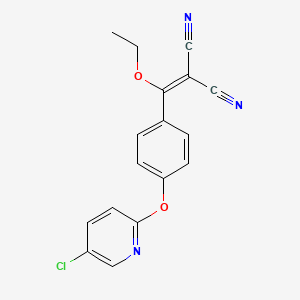![molecular formula C8H6BrNO2 B12864787 (2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
(2-Bromobenzo[d]oxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromobenzo[d]oxazol-5-yl)methanol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the second position and a hydroxymethyl group at the fifth position of the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromobenzo[d]oxazol-5-yl)methanol typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with a suitable carbonyl compound, such as formic acid or formamide, to form the benzoxazole ring.
Bromination: The benzoxazole ring is then brominated at the second position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Hydroxymethylation: The final step involves the introduction of a hydroxymethyl group at the fifth position. This can be achieved through a reaction with formaldehyde or paraformaldehyde in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromobenzo[d]oxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: (2-Bromobenzo[d]oxazol-5-yl)carboxylic acid.
Reduction: Benzo[d]oxazol-5-ylmethanol.
Substitution: (2-Azidobenzo[d]oxazol-5-yl)methanol, (2-Cyanobenzo[d]oxazol-5-yl)methanol, etc.
Aplicaciones Científicas De Investigación
(2-Bromobenzo[d]oxazol-5-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and microorganisms.
Material Science: Benzoxazole derivatives are used in the development of new materials with unique properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of (2-Bromobenzo[d]oxazol-5-yl)methanol is primarily related to its interaction with biological targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chlorobenzo[d]oxazol-5-yl)methanol
- (2-Fluorobenzo[d]oxazol-5-yl)methanol
- (2-Iodobenzo[d]oxazol-5-yl)methanol
Uniqueness
(2-Bromobenzo[d]oxazol-5-yl)methanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s ability to interact with biological targets. Additionally, the hydroxymethyl group at the fifth position provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
(2-bromo-1,3-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C8H6BrNO2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-3,11H,4H2 |
Clave InChI |
SQKHPGLTRROWHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CO)N=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


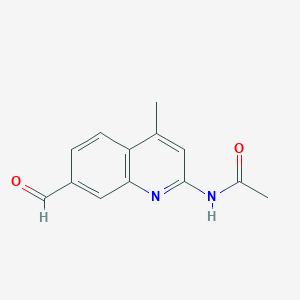
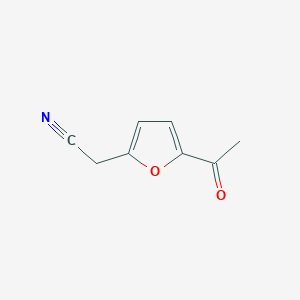

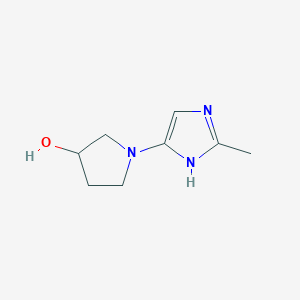
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
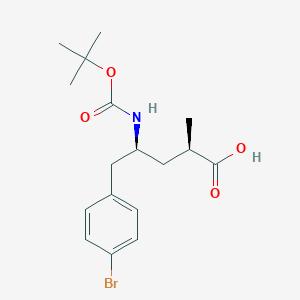
![1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864750.png)
![2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)
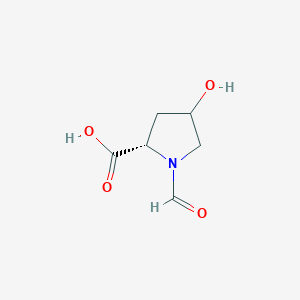
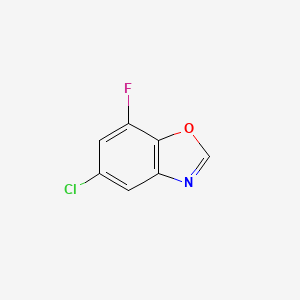
![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
